molecular formula C18H18N2O3 B2421554 5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-62-9

5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2421554
CAS No.: 866156-62-9
M. Wt: 310.353
InChI Key: WQDSULVMDRLQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

5-(3-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-10-17(21)19-15-8-3-4-9-16(15)20(12)18(22)13-6-5-7-14(11-13)23-2/h3-9,11-12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDSULVMDRLQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable acyl chloride under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The next step involves the introduction of the 3-methoxybenzoyl group. This can be done through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The final step is the methylation of the benzodiazepine core, which can be achieved using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine core, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(3-hydroxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

    Reduction: Formation of 5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ol.

    Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific receptors makes it a candidate for studying receptor-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Benzodiazepine derivatives are known for their anxiolytic, sedative, and anticonvulsant properties, making them valuable in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic effects but a different pharmacokinetic profile.

    Clonazepam: Known for its anticonvulsant properties and used in the treatment of seizure disorders.

Uniqueness

5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the methoxybenzoyl group, which can influence its binding affinity and selectivity for the GABA receptor. This structural modification can lead to differences in its pharmacological profile compared to other benzodiazepines.

Biological Activity

5-(3-Methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action based on available research data.

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 310.347 g/mol
  • CAS Number : 11549022

Biological Activity Overview

This compound has been evaluated for various biological activities including neuroprotectant effects, antioxidant properties, and potential applications in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that derivatives of benzodiazepinones exhibit significant neuroprotective properties. For instance, a study synthesized a series of 1,5-benzodiazepin-2(3H)-ones and evaluated their effects against oxidative stress in neuronal cell lines. Notably, certain derivatives demonstrated substantial neuroprotection against hydrogen peroxide-induced damage in SH-SY5Y cells, a model for neurodegeneration associated with Parkinson's disease (PD) .

Key Findings :

  • Compounds showed reduced levels of intracellular reactive oxygen species (ROS).
  • Improved mitochondrial membrane potential was observed.
  • The most effective compounds also reduced lipid peroxidation and apoptosis markers in stressed neuronal cells.

Antioxidant Activity

The antioxidant capacity of 5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been assessed using various assays such as DPPH and ABTS. These assays revealed that the compound exhibits significant free radical scavenging activity.

Assay Type Activity Level
DPPHHigh
ABTSModerate
FRAPSignificant

The biological activity of this compound can be attributed to its ability to modulate oxidative stress pathways. It acts by:

  • Scavenging Free Radicals : The methoxy group enhances the electron-donating ability of the compound.
  • Inhibition of Apoptotic Pathways : Reduces caspase activation and promotes cell survival under stress conditions.

Case Studies

  • Neuroprotection in Parkinson’s Disease Models :
    • A study highlighted the protective effects of certain benzodiazepine derivatives against mitochondrial dysfunction and oxidative stress in neuronal models relevant to PD .
    • The compounds were shown to lower malondialdehyde (MDA) levels significantly compared to controls.
  • Corrosion Inhibition Studies :
    • While primarily focused on material science, studies have shown that similar benzodiazepine derivatives can act as corrosion inhibitors in acidic environments due to their adsorption properties on metal surfaces . This indirectly suggests their potential for bioactivity through molecular interactions.

Q & A

Q. What are the key synthetic routes for preparing 5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the benzodiazepine core. Acylation using 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) is critical. Optimization includes controlling temperature (0–5°C during acylation to minimize side reactions) and inert atmospheres (argon/nitrogen) to prevent hydrolysis. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves the methoxybenzoyl group (δ ~3.8 ppm for OCH3) and the tetrahydrobenzodiazepinone backbone.
  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns (e.g., lactam ring conformation) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates purity (>98%) and molecular weight .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction parameters meticulously (stoichiometry, solvent purity, temperature gradients). Use standardized reagents (e.g., anhydrous solvents, freshly distilled acyl chlorides). Validate reproducibility by comparing NMR spectra and melting points across batches. Cross-reference with published data from peer-reviewed syntheses of analogous benzodiazepines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and receptor interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the compound’s geometry using software like Gaussian or ORCA. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to GABA-A receptors (common benzodiazepine targets). Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography results)?

  • Methodological Answer :
  • Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., methoxybenzoyl group).
  • Hirshfeld Surface Analysis : Compare X-ray-derived intermolecular interactions with NMR NOE correlations to identify dominant conformers .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Transitioning from small-scale batch reactions to continuous flow systems improves yield consistency.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling. Validate purity via DSC (differential scanning calorimetry) to detect polymorphic changes .

Q. How can researchers design structure-activity relationship (SAR) studies to modify this compound’s pharmacological profile?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the 4-methyl or methoxybenzoyl positions via Suzuki coupling or reductive amination.
  • In Vitro Screening : Test analogs for receptor affinity (e.g., GABA-A, serotonin transporters) and metabolic stability (microsomal assays). Prioritize candidates with logP <3.5 for improved CNS penetration .

Methodological Best Practices

  • Data Validation : Use orthogonal techniques (e.g., IR + NMR + HRMS) to confirm structural assignments.
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames tests for mutagenicity .
  • Literature Cross-Check : Compare findings with structurally related benzodiazepines (e.g., 5-acetyl-3-hydroxy derivatives) to identify trends in reactivity or bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.